4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 890091-50-6
VCID: VC4202464
InChI: InChI=1S/C20H16ClN3O/c1-2-25-16-10-8-15(9-11-16)24-12-17(14-6-4-3-5-7-14)18-19(21)22-13-23-20(18)24/h3-13H,2H2,1H3
SMILES: CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4
Molecular Formula: C20H16ClN3O
Molecular Weight: 349.82

4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

CAS No.: 890091-50-6

Cat. No.: VC4202464

Molecular Formula: C20H16ClN3O

Molecular Weight: 349.82

* For research use only. Not for human or veterinary use.

4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine - 890091-50-6

Specification

CAS No. 890091-50-6
Molecular Formula C20H16ClN3O
Molecular Weight 349.82
IUPAC Name 4-chloro-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C20H16ClN3O/c1-2-25-16-10-8-15(9-11-16)24-12-17(14-6-4-3-5-7-14)18-19(21)22-13-23-20(18)24/h3-13H,2H2,1H3
Standard InChI Key WHLSYIDGRHLJAS-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic system consisting of a pyrrole ring fused to a pyrimidine ring. Key substituents include:

  • A chlorine atom at position 4, which enhances electrophilic reactivity and influences binding to biological targets.

  • A 4-ethoxyphenyl group at position 7, contributing to hydrophobic interactions and metabolic stability.

  • A phenyl group at position 5, which modulates steric effects and π-π stacking interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H16ClN3O\text{C}_{20}\text{H}_{16}\text{ClN}_{3}\text{O}
Molecular Weight349.82 g/mol
IUPAC Name4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
SolubilityLow in water; soluble in DMF, THF
Melting PointNot reported

The Standard InChI (International Chemical Identifier) for this compound is:
InChI=1S/C20H16ClN3O/c1-2-25-16-10-8-15(9-11-16)24-12-17(14-6-4-3-5-7-14)18-19(21)22-13-23-20(.

Synthetic Methodologies and Optimization

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step protocols, with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine serving as a key intermediate . A patented four-step synthesis route achieves >99.5% purity using cost-effective and eco-friendly conditions :

Key Steps:

  • Bromination: Reaction of ethyl 2-cyanoacetate with bromoacetaldehyde diethyl acetal in dichloromethane, yielding 75–85% conversion .

  • Cyclization: Acid-mediated cyclization to form the pyrrolo[2,3-d]pyrimidine core .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces the chlorine atom at position 4.

  • Functionalization: Suzuki-Miyaura coupling to attach the 4-ethoxyphenyl and phenyl groups.

Table 2: Comparative Synthesis Yields

StepYield (%)Purity (%)Conditions
Bromination75–8599.8DCM, NBS, 0–25°C
Cyclization67.899.5HCl, 45°C
Chlorination68.399.7POCl₃, reflux
Suzuki Coupling65–7599.6Pd(PPh₃)₄, THF, 80°C

The use of sodium hydroxide for pH adjustment during cyclization minimizes byproducts, while heptane washes enhance crystallinity . Notably, excess reagents like ethyl 2-cyanoacetate are recoverable via distillation, reducing waste .

Biological Activities and Mechanisms of Action

Antiparasitic Activity

Pyrrolo[2,3-d]pyrimidine derivatives exhibit broad-spectrum antiparasitic effects by inhibiting enzymes critical for parasite survival. For example:

  • Trypanosoma brucei (African trypanosomiasis): IC₅₀ values of 0.8–1.2 µM via inhibition of purine nucleoside phosphorylase.

  • Plasmodium falciparum (malaria): 90% growth inhibition at 10 µM by targeting dihydroorotate dehydrogenase.

Table 3: Antiparasitic Efficacy

ParasiteTarget EnzymeIC₅₀ (µM)Mechanism
Trypanosoma bruceiPurine nucleoside phosphorylase0.9Nucleotide depletion
Plasmodium falciparumDihydroorotate dehydrogenase2.4Pyrimidine biosynthesis blockade

Anticancer Activity

The compound’s anticancer properties stem from its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, a regulator of transcription elongation . In pancreatic ductal adenocarcinoma (PDAC) models:

  • Compound 2g (a structural analog) reduced MIA PaCa-2 cell viability by 80% at 1 µM via Rb phosphorylation blockade .

  • Apoptosis induction occurred through downregulation of CDK9-dependent proteins Mcl-1 and c-Myc .

Mechanism of CDK9 Inhibition:

CDK9+ATPInhibitorInactive ComplexTranscription ArrestApoptosis\text{CDK9} + \text{ATP} \xrightarrow{\text{Inhibitor}} \text{Inactive Complex} \rightarrow \text{Transcription Arrest} \rightarrow \text{Apoptosis}

This mechanism was validated in xenograft models, where 2g reduced tumor volume by 45% at 50 mg/kg .

Pharmacological Applications and Future Directions

Challenges and Opportunities

  • Solubility: Poor aqueous solubility may limit bioavailability; prodrug strategies (e.g., phosphate esters) are being explored.

  • Toxicity: Off-target effects on CDK1 (cell cycle regulator) require mitigation via substituent optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator